molecular formula C11H20O B139984 10-Undecyn-1-ol CAS No. 2774-84-7

10-Undecyn-1-ol

Cat. No.: B139984
CAS No.: 2774-84-7
M. Wt: 168.28 g/mol
InChI Key: YUQZOUNRPZBQJK-UHFFFAOYSA-N
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Description

10-Undecyn-1-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a terminal alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms at the terminal position. This compound is known for its antifungal properties and is used in various chemical syntheses .

Mechanism of Action

Target of Action

10-Undecyn-1-ol, also known as undec-10-yn-1-ol, is primarily known for its antifungal activity

Mode of Action

It’s known that the compound exhibits antifungal activity . This suggests that it likely interacts with key components of fungal cells to inhibit their growth or reproduction.

Result of Action

The primary result of this compound’s action is its antifungal effect . By interacting with fungal cells, it inhibits their growth or induces their death, thereby exhibiting its antifungal activity.

Biochemical Analysis

Biochemical Properties

10-Undecyn-1-ol plays a significant role in biochemical reactions, particularly in the esterification of fatty acids such as pentanoic and stearic acids in the presence of lipase . This interaction highlights the compound’s ability to act as a substrate for enzymatic reactions, facilitating the formation of esters. Additionally, this compound exhibits antifungal activity, suggesting its potential interaction with fungal enzymes and proteins

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antifungal activity indicates that it can disrupt fungal cell membranes and inhibit fungal growth . In mammalian cells, this compound may affect lipid metabolism and membrane fluidity due to its fatty alcohol structure. These effects can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound’s terminal alkyne group allows it to form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity and modulation of lipid metabolism . At high doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, leading to the formation of esters and other metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fatty alcohol structure allows it to integrate into lipid membranes, affecting its localization and accumulation . These interactions are crucial for understanding how this compound exerts its effects on cellular function and metabolism.

Subcellular Localization

This compound is localized in specific subcellular compartments, including lipid membranes and organelles. The compound’s fatty alcohol structure and terminal alkyne group allow it to interact with targeting signals and post-translational modifications, directing it to specific cellular locations . These interactions are essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 10-undecynoic acid with reducing agents to yield the desired alcohol. Another method includes the esterification of pentanoic and stearic acids in the presence of lipase .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 11-bromo-undec-1-yne with carbon tetrabromide and triphenylphosphine. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 10-Undecyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Undecyn-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 10-Undecyn-1-ol is unique due to its terminal alkyne group, which imparts distinct reactivity compared to similar compounds with double bonds or different chain lengths. This unique structure allows for specific applications in organic synthesis and antifungal treatments .

Properties

IUPAC Name

undec-10-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQZOUNRPZBQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062638
Record name 10-Undecyn-1-ol
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2774-84-7
Record name 10-Undecyn-1-ol
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Record name 10-Undecyn-1-ol
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Record name 10-Undecyn-1-ol
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Record name 10-Undecyn-1-ol
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Record name 10-Undecyn-1-ol
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Synthesis routes and methods

Procedure details

(Method G) A solution of commercially available 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1.0 g, 3.4 mmol, 1 equiv.) in DMSO (5 ml), was added, slowly, dropwise, at r.t., under N2, to a stirred suspension of lithium acetylide ethylenediamine complex (350 mg, 3.8 mmol, 1.1 equiv.) in DMSO (5 ml). The reaction mixture was stirred at r.t. for 18 h and diluted with n-pentane (50 ml). The organic phase was washed with 1N HCl solution (2×20 ml) and water (2×20 ml), dried (Na2SO4) and evaporated to dryness under reduced pressure. The residue (colourless liquid, 570 mg, yield 70%) was dissolved in 95% EtOH (20 ml) together with p-toluenesulfonic acid (150 mg) and the mixture was heated under reflux for 2.5 h. After being cooled, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with EtOAc/hexane (10%-30% gradient), to give the desired compound as a colourless oil (240 mg, overall yield 48%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 10-Undecyn-1-ol?

A1: this compound is characterized by the following:

  • Molecular Formula: C11H20O
  • Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared) spectroscopy are commonly used to confirm its structure.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated various biological activities:

  • Antifungal Activity: Research shows its effectiveness against phytopathogenic fungi like Rosellinia necatrix. This activity makes it a potential candidate for developing environmentally friendly fungicides.
  • Chemoattractant: It acts as a chemoattractant for the entomopathogenic nematode Steinernema australe, potentially playing a role in biocontrol of insect pests.

Q3: How does inclusion complexation with cyclodextrin derivatives affect this compound's antifungal activity?

A: Studies show that complexing this compound with cyclodextrin derivatives, especially randomly methylated beta-cyclodextrin (RM-β-CD), significantly improves its antifungal activity against Rosellinia necatrix. This enhancement is attributed to:

    Q4: What is the role of this compound in the synthesis of other compounds?

    A4: this compound serves as a key starting material in various synthetic pathways:

    • Synthesis of Alkyl-methoxy-1,4-benzoquinones: It is employed in synthesizing natural products like Primin, possessing interesting biological properties.
    • Pyridine Alkaloid Synthesis: It's used in a Sonogashira reaction for preparing the pyridine alkaloid niphatesine C and its analogue norniphatesine C.
    • Polyurethane Synthesis: It can be used as a starting material for the synthesis of biobased aromatic triols, which are subsequently used to produce segmented polyurethanes. This opens avenues for utilizing renewable resources in material development.

    Q5: How is this compound utilized in isomerization reactions?

    A: this compound plays a crucial role in the synthesis of terminal alkynols, which are intermediates for potent anticancer agents like C-16 alkynic fatty acids. The process involves:

      Q6: What are the potential environmental impacts of this compound?

      A: While the provided research doesn't delve into the detailed ecotoxicological profile of this compound, its use as a potential fungicide necessitates careful assessment of its environmental impact. Future research should focus on:

        Q7: What analytical techniques are used to identify and quantify this compound?

        A7: Several analytical techniques are employed to study this compound:

        • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as plant extracts. , ,

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